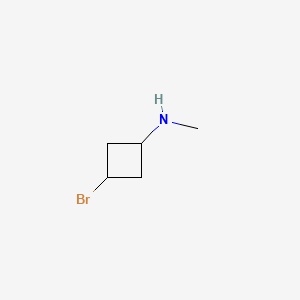![molecular formula C14H25NO3 B13488881 Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)
Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-(hydroxymethyl)-6-azaspiro[35]nonane-6-carboxylate is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
The synthesis of tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired ester. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but with different functional groups, leading to distinct chemical properties and applications.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate:
Tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: The presence of a hydroxy group in this compound influences its chemical behavior and applications.
The uniqueness of tert-butyl 7-(hydroxymethyl)-6-azaspiro[3
Propriétés
Formule moléculaire |
C14H25NO3 |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-14(6-4-7-14)8-5-11(15)9-16/h11,16H,4-10H2,1-3H3 |
Clé InChI |
YJQSYPCHPRHJTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CCC2)CCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)



![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)

![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)


![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)


